molecular formula C12H16O2 B11902923 7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol

7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol

Cat. No.: B11902923
M. Wt: 192.25 g/mol
InChI Key: GIVMZVHZTCVANJ-UHFFFAOYSA-N
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Description

7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol is an organic compound that belongs to the class of indane derivatives This compound is characterized by the presence of an isopropyl group attached to the indane ring system, which is further substituted with two hydroxyl groups at positions 1 and 5 The indane structure is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol can be achieved through several synthetic routes. One common method involves the hydrogenation of indene derivatives. The process typically starts with the preparation of the indene precursor, followed by selective hydrogenation to introduce the isopropyl group and hydroxyl functionalities.

    Preparation of Indene Precursor: The indene precursor can be synthesized through the cyclization of suitable aromatic compounds.

    Hydrogenation: The indene precursor is subjected to hydrogenation using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient synthesis of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The aromatic ring in the indane structure can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalysts.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfur trioxide (SO3) in sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The indane ring system provides a rigid framework that can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indane: A parent compound with a similar bicyclic structure but lacking the isopropyl and hydroxyl groups.

    Indanone: A derivative with a ketone functionality at the 1-position.

    Indandiol: Compounds with hydroxyl groups at different positions on the indane ring.

Uniqueness

7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol is unique due to the presence of both isopropyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

7-propan-2-yl-2,3-dihydro-1H-indene-1,5-diol

InChI

InChI=1S/C12H16O2/c1-7(2)10-6-9(13)5-8-3-4-11(14)12(8)10/h5-7,11,13-14H,3-4H2,1-2H3

InChI Key

GIVMZVHZTCVANJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC2=C1C(CC2)O)O

Origin of Product

United States

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